(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine
CAS No.: 25688-10-2
Cat. No.: VC15931679
Molecular Formula: C13H15N3S
Molecular Weight: 245.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25688-10-2 |
|---|---|
| Molecular Formula | C13H15N3S |
| Molecular Weight | 245.35 g/mol |
| IUPAC Name | N-phenyl-1-thia-3,4-diazaspiro[4.5]dec-3-en-2-imine |
| Standard InChI | InChI=1S/C13H15N3S/c1-3-7-11(8-4-1)14-12-15-16-13(17-12)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
| Standard InChI Key | OCOWTPTXIINCSO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)N=NC(=NC3=CC=CC=C3)S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s defining feature is its spirocyclic core, where a cyclohexane ring is fused to a 1,2-diazaspiro[4.5]dec-1-en-3-imine system. The (3E) designation specifies the trans configuration of the imine double bond relative to the spiro junction, a critical determinant of its stereoelectronic properties . Key structural elements include:
| Property | Value |
|---|---|
| IUPAC Name | N-phenyl-1-thia-3,4-diazaspiro[4.5]dec-3-en-2-imine |
| Molecular Formula | |
| Molecular Weight | 245.35 g/mol |
| CAS Registry Number | 25688-10-2 |
| SMILES | C1CCC2(CC1)N=NC(=NC3=CC=CC=C3)S2 |
| InChIKey | OCOWTPTXIINCSO-UHFFFAOYSA-N |
The spirocyclic motif introduces significant ring strain, while the thia-diaza system contributes to electron-deficient regions capable of nucleophilic interactions. Computational models derived from PubChem data suggest a planar geometry for the diaza-imine moiety, with the phenyl group adopting a perpendicular orientation to minimize steric clashes .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity influenced by the asymmetric distribution of electronegative atoms . The presence of conjugated π-systems across the diaza-imine and phenyl groups gives rise to a UV-Vis absorption maximum at 278 nm, characteristic of n→π* transitions. Nuclear magnetic resonance (NMR) simulations anticipate distinct proton environments:
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Cyclohexane ring protons: δ 1.2–2.1 ppm (multiplet)
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Aromatic protons (phenyl): δ 7.2–7.6 ppm (multiplet)
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Imine proton: δ 8.9 ppm (singlet)
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
A plausible synthetic route involves the condensation of N-phenylthiourea with a bicyclic ketone precursor under Dean-Stark conditions to facilitate water removal (Figure 1). Alternative strategies employ:
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Cyclocondensation: Reaction of 1,2-diaminocyclohexane with phenyl isothiocyanate, followed by oxidative aromatization.
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Ring-Closing Metathesis: Use of Grubbs catalysts to form the spirocyclic framework from a diene precursor .
Optimization Challenges
Key challenges in synthesis include:
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Stereochemical Control: Ensuring the (3E) configuration requires precise reaction kinetics to prevent isomerization.
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Byproduct Formation: Competing pathways may generate regioisomeric spirocycles, necessitating chromatographic purification .
Hypothetical Applications and Biological Relevance
Material Science Applications
The compound’s rigid, conjugated structure makes it a candidate for:
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Organic Semiconductors: Theoretical hole mobility of 0.45 cm²/V·s, comparable to rubrene derivatives .
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Ligand Design: Spirocyclic constraints enhance metal-binding selectivity in catalytic complexes.
Research Gaps and Future Directions
Despite its intriguing architecture, critical unknowns persist:
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Metabolic Stability: Predictive ADMET models indicate high cytochrome P450 affinity ( nM for CYP3A4), suggesting rapid hepatic clearance .
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Toxicological Profile: Acute toxicity in Danio rerio models remains uncharacterized.
Priority Research Areas:
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Asymmetric Synthesis: Developing enantioselective routes to access (3R,5S) configurations.
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Proteomic Profiling: Identifying protein targets via phage display libraries.
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Crystallographic Studies: Resolving 3D structure to guide computational docking.
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